![molecular formula C26H44NPS2Sn B14646956 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine CAS No. 54731-83-8](/img/structure/B14646956.png)
1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine is a complex organophosphorus compound. It features a unique structure with a phosphorus atom bonded to both sulfur and tin atoms, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine typically involves multiple steps. The process often starts with the preparation of intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include organotin compounds, sulfur sources, and phosphorus reagents. The reaction conditions may involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine involves its interaction with molecular targets through its phosphorus, sulfur, and tin atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s ability to form multiple bonds with different atoms makes it a versatile agent in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other organophosphorus compounds with sulfur and tin atoms. 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine is unique due to its specific arrangement of atoms and the presence of the tricyclohexylstannyl group. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
54731-83-8 |
|---|---|
Molekularformel |
C26H44NPS2Sn |
Molekulargewicht |
584.5 g/mol |
IUPAC-Name |
N-[ethyl(tricyclohexylstannylsulfanyl)phosphinothioyl]aniline |
InChI |
InChI=1S/C8H12NPS2.3C6H11.Sn/c1-2-10(11,12)9-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H,2H2,1H3,(H2,9,11,12);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
UKDQOOJBFIBWRH-UHFFFAOYSA-M |
Kanonische SMILES |
CCP(=S)(NC1=CC=CC=C1)S[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
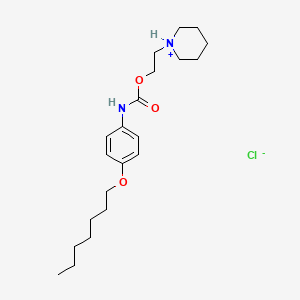
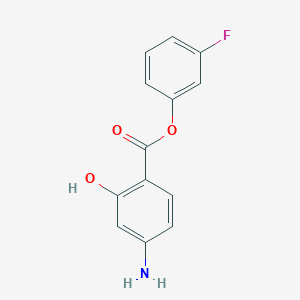
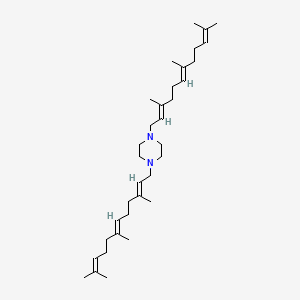
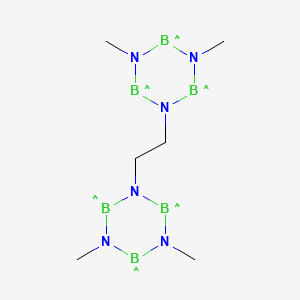
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)
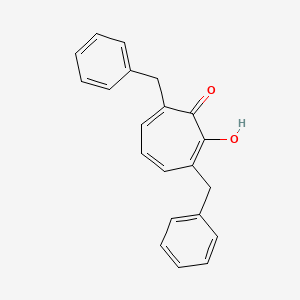
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
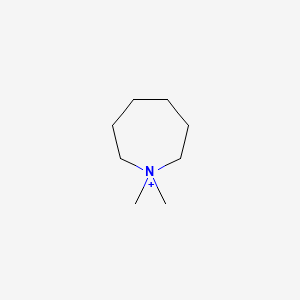
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)


